molecular formula C19H20N2O2 B5242012 4-hydroxy-N-[(4-phenylcyclohexylidene)amino]benzamide

4-hydroxy-N-[(4-phenylcyclohexylidene)amino]benzamide

Cat. No.: B5242012
M. Wt: 308.4 g/mol
InChI Key: VQWJEQJNSWJPBH-UHFFFAOYSA-N
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Description

4-hydroxy-N-[(4-phenylcyclohexylidene)amino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a hydroxy group at the 4-position and a phenylcyclohexylideneamino substituent. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-[(4-phenylcyclohexylidene)amino]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-hydroxybenzoic acid with an appropriate amine under acidic conditions to form the amide bond.

    Introduction of the Phenylcyclohexylidene Group: The phenylcyclohexylidene group can be introduced through a condensation reaction between cyclohexanone and aniline, followed by further functionalization to attach it to the benzamide core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using catalysts, controlling temperature and pressure, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-[(4-phenylcyclohexylidene)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-oxo-N-[(4-phenylcyclohexylidene)am

Properties

IUPAC Name

4-hydroxy-N-[(4-phenylcyclohexylidene)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-18-12-8-16(9-13-18)19(23)21-20-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-5,8-9,12-13,15,22H,6-7,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWJEQJNSWJPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NNC(=O)C2=CC=C(C=C2)O)CCC1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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